An In-depth Technical Guide to 6-Hydroxybenzofuran: Chemical Properties and Structure
An In-depth Technical Guide to 6-Hydroxybenzofuran: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, structure, synthesis, and biological relevance of 6-Hydroxybenzofuran. The information is curated for professionals in research and development, with a focus on structured data presentation and detailed experimental context.
Core Chemical and Physical Properties
6-Hydroxybenzofuran, a significant heterocyclic compound, is a derivative of benzofuran.[1][2] Benzofuran scaffolds are fundamental moieties found in a variety of biologically active natural products and synthetic drugs.[3] The physical and chemical characteristics of 6-Hydroxybenzofuran are summarized below.
| Property | Value | Source |
| IUPAC Name | 1-benzofuran-6-ol | [4] |
| CAS Number | 13196-11-7 | [4] |
| Molecular Formula | C₈H₆O₂ | [4] |
| Molecular Weight | 134.13 g/mol | [4] |
| Exact Mass | 134.036779430 Da | [4] |
| Melting Point | 242-246 °C (decomposes) (for 6-hydroxy-2,3-dihydro-1-benzofuran-3-one) | [5] |
| Boiling Point | 369.3±42.0 °C (Predicted) (for 6-hydroxy-2,3-dihydro-1-benzofuran-3-one) | [5] |
| Solubility | Slightly soluble in water. Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [5][6] |
Structural Information
The structural identifiers for 6-Hydroxybenzofuran are crucial for computational modeling and database referencing.
| Identifier | Value | Source |
| SMILES | C1=CC2=C(C=C1O)OC=C2 | [7] |
| InChI | InChI=1S/C8H6O2/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5,9H | [4] |
| InChIKey | UVJMVWURCUYFFK-UHFFFAOYSA-N | [4] |
Below is a 2D chemical structure diagram of 6-Hydroxybenzofuran generated using the DOT language.
Caption: 2D structure of 6-Hydroxybenzofuran.
Experimental Protocols: Synthesis of 6-Hydroxybenzofuran
Several synthetic routes to 6-Hydroxybenzofuran have been developed. An optimized and scalable three-step process is described below.[8]
Overall Reaction Scheme: 2-hydroxy-4-methoxybenzaldehyde → 6-methoxybenzofuran → 6-hydroxybenzofuran
Step 1: Reaction of 2-hydroxy-4-methoxybenzaldehyde with chloroacetic acid.
-
This initial step involves the reaction between 2-hydroxy-4-methoxybenzaldehyde and chloroacetic acid.
Step 2: Formation of 6-methoxybenzofuran in acetic anhydride.
-
The product from the first step is then treated with acetic anhydride to facilitate the formation of the furan ring, yielding 6-methoxybenzofuran.
Step 3: Demethylation to afford 6-hydroxybenzofuran.
-
The final step is the demethylation of 6-methoxybenzofuran using sodium 1-dodecanethiolate to yield the desired 6-hydroxybenzofuran.[8]
This entire process is noted for being safe, cost-effective, and scalable, with production achieving over 2.6 kg in good overall yield.[8]
The following diagram illustrates the workflow for this synthetic protocol.
Caption: Synthetic workflow for 6-Hydroxybenzofuran.
Chemical Reactivity
Benzofuran and its derivatives are reactive heterocyclic compounds. The C2=C3 double bond is susceptible to photochemical cycloaddition reactions.[9] Electrophilic substitution reactions, such as Friedel–Crafts aroylation, also readily occur.[9] Halogenation of the benzofuran ring system is a critical step for introducing further functionality, often for use in transition-metal-catalyzed coupling reactions.[9]
Biological Activity and Signaling
Benzofuran derivatives are known to possess a wide range of biological activities, including antitumor, antibacterial, antioxidant, and antiviral properties.[2][10] This makes the benzofuran scaffold a privileged structure in medicinal chemistry.[1]
Specifically, 6-Hydroxybenzofuran has been identified as a mechanism-based inhibitor of dopamine beta-hydroxylase (DβH).[11] This enzyme is critical in the biosynthesis of catecholamines. The inactivation mechanism is believed to involve the formation of enzyme-bound radicals that interact with active site amino acids.[11] Experimental evidence from studies using radiolabeled 6-hydroxybenzofuran showed that it covalently modifies a unique tyrosine residue (Tyr477) within the active site of the enzyme.[11]
Derivatives of 5-hydroxybenzofuran, structurally similar to the 6-hydroxy isomer, have been shown to act as inhibitors of mTOR signaling, a pathway that controls cell growth, metabolism, and autophagy.[12][13]
The diagram below illustrates the inhibitory action of 6-Hydroxybenzofuran on Dopamine β-hydroxylase.
Caption: Inhibition of Dopamine β-hydroxylase by 6-Hydroxybenzofuran.
Safety and Hazards
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 6-Hydroxybenzofuran is classified as harmful if swallowed (Acute Toxicity 4) and causes serious eye irritation (Eye Irritation 2A).[4] Appropriate personal protective equipment, including gloves and eye/face protection, should be worn when handling this compound.[14]
References
- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Development of a robust protocol for the synthesis of 6-hydroxybenzofuran-3-carboxylic acid - OAK Open Access Archive [oak.novartis.com]
- 4. 6-Hydroxybenzofuran | C8H6O2 | CID 128844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. 6-Hydroxybenzofuran-2(3H)-one | CAS:2688-49-5 | Manufacturer ChemFaces [chemfaces.com]
- 7. 6-Hydroxybenzofuran-2(3H)-one [synhet.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scienceopen.com [scienceopen.com]
- 11. Active site labeling of dopamine beta-hydroxylase by two mechanism-based inhibitors: 6-hydroxybenzofuran and phenylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 13. researchgate.net [researchgate.net]
- 14. 6-Hydroxybenzofuran-3(2H)one | CAS 6272-26-0 | Chemical-Suppliers [chemical-suppliers.eu]
